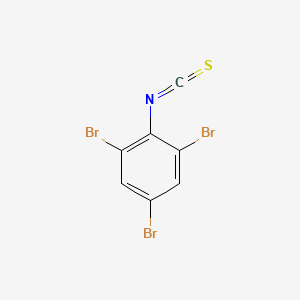
1,6-Naphthyridin-2(1H)-One
Descripción general
Descripción
1,6-Naphthyridin-2(1H)-One, also known as diazanaphthalenes, is a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . It is a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This compound has gained significant attention in recent years due to its potential applications in various scientific research fields.
Synthesis Analysis
The synthesis of 1,6-Naphthyridin-2(1H)-One involves the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . The synthetic methods used for their synthesis start from a preformed pyridine or pyridone ring . Recent synthetic developments have paved a path to a wide range of functionalized 1,6-naphthyridines .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridin-2(1H)-One is unique and makes it suitable for use in the synthesis of various drugs and biological compounds . Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones have been conducted .
Chemical Reactions Analysis
The chemical reactions of 1,6-Naphthyridin-2(1H)-One involve the diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 . Structures with a C3-C4 double bond are included in around 970 references .
Aplicaciones Científicas De Investigación
Cardiotonic Agents
5-Alkyl-1,6-naphthyridin-2(1H)-ones are useful as cardiotonic agents . These compounds can increase the contractility of the heart muscle, which can be beneficial in treating conditions like heart failure .
Intermediates in Drug Synthesis
These compounds can also serve as intermediates in the synthesis of other drugs . This means they can be used as building blocks in the chemical reactions that produce other therapeutic agents .
Synthesis of 7-Substituted 3-Aryl-1,6-Naphthyridin-2-Amines
The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines is reported . These compounds could be potential tyrosine kinase inhibitors .
Synthesis of 7-Substituted 3-Aryl-1,6-Naphthyridin-2(1H)-Ones
Similarly, 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones can be synthesized from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines . These compounds could also be potential tyrosine kinase inhibitors .
Mecanismo De Acción
Target of Action
The primary targets of 1,6-Naphthyridin-2(1H)-One are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division.
Mode of Action
1,6-Naphthyridin-2(1H)-One interacts with its targets, the tyrosine kinases, by binding to their active sites. This binding inhibits the activity of the tyrosine kinases, preventing them from phosphorylating other proteins . The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and induce apoptosis, or programmed cell death.
Biochemical Pathways
The inhibition of tyrosine kinases by 1,6-Naphthyridin-2(1H)-One affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell cycle progression, survival, and apoptosis . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death.
Result of Action
The result of the action of 1,6-Naphthyridin-2(1H)-One is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibition of tyrosine kinases and the subsequent effects on cell signaling pathways.
Propiedades
IUPAC Name |
1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343421 | |
| Record name | 1,6-Naphthyridin-2(1H)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-2(1H)-One | |
CAS RN |
23616-29-7 | |
| Record name | 1,6-Naphthyridin-2(1H)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)



